molecular formula C4H8N4O2S B2740661 1-ethyl-1H-1,2,3-triazole-4-sulfonamide CAS No. 2138219-63-1

1-ethyl-1H-1,2,3-triazole-4-sulfonamide

Cat. No.: B2740661
CAS No.: 2138219-63-1
M. Wt: 176.19
InChI Key: JWPNURRLGSBWCY-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,3-triazole-4-sulfonamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonamide group. The unique structure of this compound imparts it with significant chemical and biological properties, making it a compound of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide can be synthesized through several synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a suitable solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under continuous flow conditions, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Comparison with Similar Compounds

1-Ethyl-1H-1,2,3-triazole-4-sulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethyltriazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2S/c1-2-8-3-4(6-7-8)11(5,9)10/h3H,2H2,1H3,(H2,5,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPNURRLGSBWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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